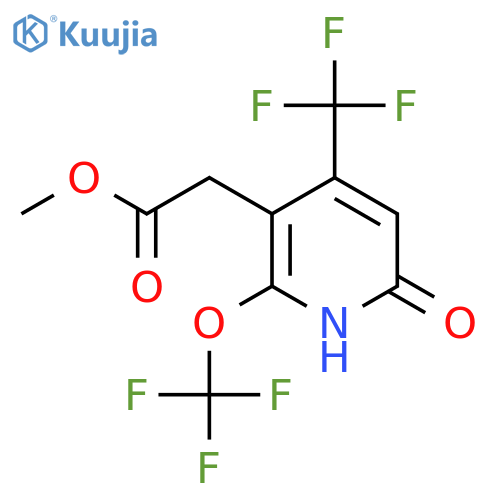Cas no 1806727-69-4 (Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

1806727-69-4 structure
商品名:Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
CAS番号:1806727-69-4
MF:C10H7F6NO4
メガワット:319.157304048538
CID:4834927
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H7F6NO4/c1-20-7(19)2-4-5(9(11,12)13)3-6(18)17-8(4)21-10(14,15)16/h3H,2H2,1H3,(H,17,18)
- InChIKey: YQCBSKGTDPPFCA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(NC(=C1CC(=O)OC)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 517
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.599
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092198-1g |
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate |
1806727-69-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
1806727-69-4 (Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
